molecular formula C13H19ClN2O2 B1625363 Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate CAS No. 439116-15-1

Tert-butyl 2-(aminomethyl)-4-chlorobenzylcarbamate

Cat. No. B1625363
M. Wt: 270.75 g/mol
InChI Key: JWQXARVKTIKFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)NCc1ccc(Cl)cc1CN=[N+]=[N-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[N:1](=[N+:2]=[N-:3])[CH2:4][c:5]1[c:6]([CH2:7][NH:8][C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15])[cH:16][cH:17][c:18]([Cl:20])[cH:19]1.[OH2:26]>>[NH2:1][CH2:4][c:5]1[c:6]([CH2:7][NH:8][C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15])[cH:16][cH:17][c:18]([Cl:20])[cH:19]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1
Name
CC(C)(C)OC(=O)NCc1ccc(Cl)cc1CN=[N+]=[N-]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)NCc1ccc(Cl)cc1CN=[N+]=[N-]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)NCc1ccc(Cl)cc1CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.